Z-Trp-met-OH

Description

Chemical Classification and Structural Features as a Protected Dipeptide

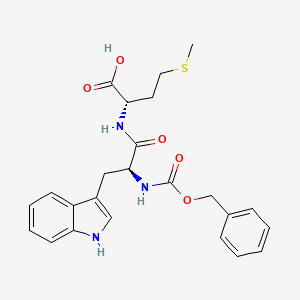

Z-Trp-met-OH is classified as a protected dipeptide, meaning it is composed of two amino acid residues linked by a peptide bond, with at least one reactive functional group temporarily masked by a protecting group. Specifically, it is formed from the amino acids L-Tryptophan (Trp) and L-Methionine (Met) guidechem.com. The "Z-" prefix denotes the presence of the Benzyloxycarbonyl (Cbz or Z) protecting group attached to the alpha-amino group of the N-terminal amino acid, L-Tryptophan wikipedia.orgmasterorganicchemistry.comresearchgate.netbachem.com. This protecting group is crucial for preventing unwanted reactions at the amino terminus during subsequent synthetic steps. The "met-OH" suffix indicates that the C-terminal carboxyl group of L-Methionine remains free (as a carboxylic acid) guidechem.com.

The chemical structure of this compound is characterized by the peptide bond linking the carboxyl group of L-Tryptophan to the amino group of L-Methionine. The benzyloxycarbonyl group provides a stable, yet removable, protection for the alpha-amino function of tryptophan. This specific arrangement makes it a versatile intermediate, allowing for controlled elongation of peptide chains.

Key chemical identifiers and properties include:

Full Chemical Name: N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-methionine

Common Abbreviation: this compound

CAS Number: 66638-72-0

Molecular Formula: C₂₄H₂₇N₃O₅S

Molecular Weight: 469.55 g/mol guidechem.com

Purity: Typically >97% (HPLC) apeptides.com

Storage Temperature: -15°C guidechem.com

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Source |

| CAS Number | 66638-72-0 | guidechem.com |

| Molecular Formula | C₂₄H₂₇N₃O₅S | guidechem.com |

| Molecular Weight | 469.55 g/mol | guidechem.com |

| Purity (HPLC) | >97% | apeptides.com |

| Storage Temperature | -15°C | guidechem.com |

| XLogP3-AA | 469.16714214 | guidechem.com |

| Monoisotopic Mass | 469.16714214 | guidechem.com |

| Complexity | 658 | guidechem.com |

| Rotatable Bond Count | 12 | guidechem.com |

| Hydrogen Bond Donor Count | 4 | guidechem.com |

| Hydrogen Bond Acceptor Count | 6 | guidechem.com |

| Topological Polar Surface Area | 146 Ų | guidechem.com |

| Heavy Atom Count | 33 | guidechem.com |

| Defined Atom Stereocenter Count | 2 | guidechem.com |

Historical Context and Evolution within Peptide Chemistry Research

The journey of peptide synthesis is deeply intertwined with the development of strategies to manage reactive functional groups. The earliest efforts in peptide synthesis date back to the late 19th century, with Theodor Curtius synthesizing the first N-protected dipeptides in 1881 brieflands.comnih.gov. Emil Fischer is credited with synthesizing the first free dipeptide, Gly-Gly, in 1901, laying foundational groundwork for the field brieflands.comresearchgate.netnih.gov.

A pivotal advancement came in the early 1930s with the development of the Benzyloxycarbonyl (Z or Cbz) protecting group by Leonidas Zervas and Max Bergmann wikipedia.orgmasterorganicchemistry.comresearchgate.netnih.gov. This carbamate-type protecting group proved revolutionary because it effectively prevented racemization during peptide bond formation, a common issue with earlier methods brieflands.comnih.gov. The Z group is typically introduced using benzyl (B1604629) chloroformate and can be removed under relatively mild conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C) or treatment with strong acids like HBr in acetic acid wikipedia.orgmasterorganicchemistry.combachem.com.

The evolution of peptide synthesis saw a major paradigm shift with R. Bruce Merrifield's development of Solid-Phase Peptide Synthesis (SPPS) in the 1960s brieflands.comnih.govnih.gov. While early SPPS often utilized Boc (tert-butyloxycarbonyl) protection, the Z group also played a role in initial strategies. Over time, the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, introduced in 1970, gained prominence due to its milder deprotection conditions (base-labile) compared to the acid-labile Boc and Z groups, leading to the widespread adoption of the Fmoc/tBu strategy wikipedia.orgnih.govcsic.es. Despite the rise of Fmoc chemistry, Z-protected amino acids and peptides remain relevant for specific applications and in solution-phase synthesis.

Academic Significance of Protected Peptides as Synthetic Intermediates and Model Systems

Protected peptides like this compound are indispensable in academic research due to their role as precisely engineered building blocks. Their primary significance lies in their function as synthetic intermediates, enabling the controlled assembly of complex peptide sequences wikipedia.orgnih.govmasterorganicchemistry.com. The presence of the Z group on the N-terminus of tryptophan and the free carboxyl group on methionine allows for selective coupling reactions. This prevents undesired self-coupling or side reactions involving these termini, ensuring that peptide bond formation occurs only at the intended sites wikipedia.orgmasterorganicchemistry.comresearchgate.net.

Furthermore, protected dipeptides serve as valuable model systems for studying various aspects of peptide chemistry. Researchers utilize them to:

Investigate Coupling Reactions: They are employed to test the efficacy of new coupling reagents and reaction conditions, aiming for high yields and minimal racemization wikipedia.orgbrieflands.commdpi.comacs.org.

Develop Protecting Group Strategies: this compound can be part of studies exploring the compatibility and orthogonality of different protecting groups, crucial for synthesizing peptides with sensitive side chains or complex architectures wikipedia.orgmasterorganicchemistry.comresearchgate.netbrieflands.comcsic.es.

Study Side Reactions: The specific amino acid residues in this compound, Tryptophan and Methionine, are known to participate in certain side reactions during peptide synthesis, such as oxidation or alkylation of methionine's thioether, or modifications of tryptophan's indole (B1671886) ring acs.orgrsc.orgnih.gov. Protected dipeptides like this compound can be used in model studies to understand and mitigate these unwanted reactions.

Facilitate Solution-Phase Synthesis: While SPPS is prevalent, solution-phase peptide synthesis (LPPS) remains important for large-scale production and specific research needs. Protected dipeptides are fundamental units in LPPS wikipedia.orgnih.govmdpi.com.

The availability of this compound from chemical suppliers underscores its utility as a readily accessible research chemical for these purposes apeptides.com.

Overview of Research Paradigms and Scholarly Contributions Involving this compound

Research in peptide chemistry, including studies involving compounds like this compound, is typically guided by established research paradigms. These paradigms, such as positivism and post-positivism, influence how scientific questions are formulated, experiments are designed, and data is interpreted, emphasizing empirical evidence and objective measurement researchgate.netpressbooks.pubgajrc.comhilarispublisher.compaperpal.com. Scholarly contributions related to this compound are found within the broader literature on peptide synthesis and methodology.

Specific scholarly contributions involving this compound often manifest in its use as a key intermediate in:

Synthesis of Larger Peptides: It serves as a pre-formed unit in the stepwise or fragment condensation synthesis of longer peptides that contain the Trp-Met sequence. Studies may report its incorporation into biologically active peptides or peptide libraries psu.edu.

Methodology Development: Research papers may detail the synthesis of this compound itself, optimizing yields and purity, or describe its successful application in testing new coupling reagents, solvents, or deprotection techniques mdpi.comacs.org.

Investigation of Amino Acid Reactivity: Given the presence of tryptophan and methionine, this compound can be a subject in studies examining the chemical behavior of these residues during peptide synthesis, particularly concerning potential side reactions like oxidation or aggregation acs.orgnih.gov.

Enzymatic and Chemo-enzymatic Synthesis: While less common for protected dipeptides, some research explores enzymatic methods for peptide bond formation, where protected amino acids or dipeptides might be employed as substrates psu.edunih.gov.

The scholarly impact of this compound is thus measured by its contribution to advancing the efficiency, selectivity, and understanding of peptide synthesis methodologies.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5S/c1-33-12-11-20(23(29)30)26-22(28)21(13-17-14-25-19-10-6-5-9-18(17)19)27-24(31)32-15-16-7-3-2-4-8-16/h2-10,14,20-21,25H,11-13,15H2,1H3,(H,26,28)(H,27,31)(H,29,30)/t20-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSSVKHHUVPOHN-SFTDATJTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Z Trp Met Oh and Its Derivatives

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), offers a classical and versatile platform for the construction of Z-Trp-Met-OH. chempep.com This approach involves the sequential coupling of amino acid derivatives in a homogenous solution, with purification of intermediates at each step. chempep.comnih.gov

Fragment Condensation Techniques in this compound Formation

Fragment condensation is a powerful strategy in solution-phase synthesis, particularly for larger peptides, and is highly applicable to the synthesis of this compound. springernature.com This technique involves the coupling of pre-synthesized, protected peptide fragments. In the context of this compound, this would typically involve the coupling of an N-terminally protected Z-Trp-OH with a C-terminally protected methionine derivative, such as Met-OMe or Met-OBzl.

The primary advantage of this approach is the reduction of repetitive coupling and deprotection steps, which can be particularly beneficial when dealing with sensitive amino acids like tryptophan and methionine. The key to a successful fragment condensation lies in the activation of the C-terminal carboxyl group of Z-Trp-OH and the subsequent nucleophilic attack by the free amino group of the methionine ester. The choice of coupling reagents and conditions is critical to minimize racemization of the activated tryptophan residue. bachem.com

Optimization of Coupling Reagents and Reaction Conditions

The selection of an appropriate coupling reagent is paramount for efficient peptide bond formation and suppression of side reactions. Several classes of reagents are available, each with distinct mechanisms and advantages. creative-peptides.com

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used for their effectiveness and affordability. bachem.com They activate the carboxyl group of Z-Trp-OH to form a highly reactive O-acylisourea intermediate. To mitigate the risk of racemization and the formation of N-acylurea byproducts, carbodiimides are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). bachem.com

Onium salts , such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), offer high coupling efficiency and rapid reaction times. creative-peptides.com These reagents, in the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA), convert the carboxylic acid into a reactive ester in situ, facilitating amide bond formation. HATU, in particular, is known for its ability to suppress racemization, making it a suitable choice for coupling Z-Trp-OH.

Phosphonium salts , such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are also highly effective coupling reagents.

The optimization of reaction conditions further enhances the synthesis of this compound. This includes careful control of temperature, typically between 0 °C and room temperature, and the choice of solvent, with dimethylformamide (DMF) and dichloromethane (B109758) (DCM) being common options. The reaction progress is often monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Below is a table summarizing common coupling reagents and their general characteristics for the synthesis of this compound.

| Coupling Reagent | Additive | Base | Key Advantages | Potential Drawbacks |

| DCC | HOBt | - | Cost-effective, efficient | Dicyclohexylurea (DCU) byproduct can be difficult to remove |

| DIC | HOBt/Oxyma | - | Soluble urea (B33335) byproduct, good for minimizing racemization | |

| HBTU | - | DIPEA | High efficiency, fast reactions | |

| HATU | - | DIPEA | Excellent for reducing racemization | Higher cost |

| T3P® | - | Pyridine/DIPEA | Green coupling reagent, high yields | Requires careful control of stoichiometry |

Protecting Group Chemistry Considerations for Tryptophan and Methionine Residues

The selection of appropriate protecting groups for the reactive side chains of tryptophan and methionine is crucial to prevent unwanted side reactions during peptide synthesis. peptide.com

For Tryptophan , the indole (B1671886) side chain is susceptible to oxidation and alkylation under acidic conditions often used for the removal of other protecting groups. While the N-terminal Z-group provides protection for the alpha-amino group, the indole nitrogen (Nin) can be protected to further minimize side reactions. A common protecting group for the indole nitrogen in solution-phase synthesis is the formyl (For) group. However, for the synthesis of this compound, the use of an unprotected tryptophan side chain is often feasible with careful selection of scavengers during the final deprotection step.

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis offers an attractive, environmentally benign alternative to purely chemical methods for peptide bond formation. This approach leverages the high specificity and mild reaction conditions of enzymes, particularly proteases, to catalyze the formation of the peptide bond in this compound. nih.gov

Protease-Catalyzed Peptide Bond Formation Utilizing Z-Trp-OH or Z-Trp-O-Alkyl Precursors

Proteases, such as papain and α-chymotrypsin, can catalyze the synthesis of peptides under specific conditions that favor aminolysis over hydrolysis. nih.govmdpi.com In a kinetically controlled approach, an activated ester of the N-protected amino acid, such as Z-Trp-OEt or Z-Trp-OMe, serves as the acyl donor. The enzyme forms an acyl-enzyme intermediate, which then reacts with the nucleophile, in this case, a methionine derivative (e.g., Met-OH or a methionine ester), to form the dipeptide. nih.gov

For the synthesis of this compound, α-chymotrypsin is a particularly suitable enzyme due to its preference for cleaving (and forming) peptide bonds C-terminal to aromatic amino acids like tryptophan. researchgate.net Papain also exhibits broad substrate specificity and has been successfully employed in the synthesis of various peptides. researchgate.netkyoto-u.ac.jp

The reaction medium plays a critical role in shifting the equilibrium towards synthesis. High concentrations of organic co-solvents or the use of biphasic systems can reduce the water activity, thereby minimizing the competing hydrolysis reaction. mdpi.com

Stereochemical Control and Regioselectivity in Enzymatic Dipeptide Synthesis

A significant advantage of enzymatic peptide synthesis is the exquisite stereochemical control and regioselectivity imparted by the enzyme. Proteases are inherently chiral catalysts and will exclusively act on L-amino acid substrates, ensuring the formation of the desired L,L-diastereomer of this compound without the risk of racemization that can occur in chemical coupling methods. mdpi.com

The regioselectivity of the enzyme ensures that the peptide bond is formed specifically between the activated carboxyl group of the tryptophan derivative and the α-amino group of the methionine nucleophile. This eliminates the need for side-chain protection of other functional groups that are not recognized by the enzyme's active site.

The table below provides a comparative overview of two common proteases for the synthesis of this compound.

| Enzyme | Acyl Donor Precursor | Nucleophile | Typical Reaction Conditions | Key Advantages |

| α-Chymotrypsin | Z-Trp-OEt / Z-Trp-OMe | Met-OH / Met-NH2 | Aqueous buffer with organic co-solvents (e.g., acetonitrile, DMF), controlled pH (typically 7-9) | High specificity for tryptophan, excellent stereocontrol |

| Papain | Z-Trp-OEt / Z-Trp-OMe | Met-OH / Met-NH2 | Aqueous buffer (pH 6-8), often with modifiers to enhance synthesis | Broad substrate specificity, robust enzyme |

Solid-Phase Peptide Synthesis Considerations for Trp and Met Residues (where this compound might be a precursor or target)

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, where a peptide chain is incrementally built on an insoluble polymer support. bachem.com This method simplifies the purification process, as excess reagents and soluble by-products are removed by simple filtration and washing. bachem.com When considering the synthesis of a molecule like this compound on a solid support, the choice of resin, linker, and the strategies to mitigate side reactions involving the sensitive Trp and Met residues are of paramount importance.

The selection of a suitable resin and linker is critical for a successful synthesis. The linker connects the nascent peptide to the solid support and dictates the conditions required for final cleavage and the chemical nature of the C-terminus. chempep.com For a target like this compound, which has a free C-terminal carboxylic acid, resins that release the peptide as an acid are required.

The primary challenge in synthesizing a Z-protected peptide on a solid support is the chemical stability of the Z-group itself. The Z-group is typically cleaved by strong acids or catalytic hydrogenolysis, conditions that can also cleave many standard linkers. Therefore, the synthetic strategy must employ a linker that can be cleaved under conditions orthogonal to the removal of the Z-group.

A common approach involves using the Fmoc (9-fluorenylmethoxycarbonyl) strategy for temporary Nα-protection during chain elongation, coupled with a hyper-acid-labile linker. This allows the fully assembled, side-chain protected peptide to be cleaved from the resin while leaving the Z-group (if used for side-chain protection, for example) intact. For a target like Nα-Z-Trp-Met-OH, the dipeptide would be assembled using standard Fmoc-amino acids (Fmoc-Trp(Boc)-OH and Fmoc-Met-OH), followed by removal of the final Fmoc group and coupling of the Z-group before cleavage. Alternatively, if this compound is used as a precursor fragment, it would need to be attached to the resin, which is less common.

Key resins and linkers compatible with the synthesis of protected peptide acids include:

2-Chlorotrityl Chloride (2-CTC) Resin: This is a highly acid-sensitive resin that allows the peptide to be cleaved under very mild acidic conditions (e.g., dilute trifluoroacetic acid, TFA, in dichloromethane, DCM), which preserves most acid-labile protecting groups, including the Z-group. mesalabs.com It is ideal for the synthesis of protected peptide fragments. chempep.com

Wang Resin: This is a p-alkoxybenzyl alcohol-based resin, widely used in Fmoc-SPPS to produce peptide acids. mesalabs.combiosynth.com Cleavage requires moderate to strong TFA concentrations (e.g., 95% TFA), which could potentially compromise the Z-group depending on the specific conditions and scavengers used. However, it can lead to side reactions with tryptophan. nih.govresearchgate.net

Super Acid-Sensitive Resins (e.g., SASRIN): These resins are even more acid-labile than Wang resin and can be cleaved under very mild conditions, making them suitable for preparing protected peptides. biosynth.com

The following table summarizes the compatibility of common resins for synthesizing a C-terminal acid peptide that is N-terminally Z-protected.

| Resin/Linker | Polymer Backbone | Typical Cleavage Condition | Compatibility with Z-Group | Notes |

| 2-Chlorotrityl (2-CTC) | Polystyrene | 1-5% TFA in DCM | High | Ideal for releasing fully protected peptide fragments under mild conditions. chempep.commesalabs.com |

| Wang | Polystyrene | 50-95% TFA in DCM | Moderate | Cleavage conditions may partially remove the Z-group. Risk of Trp alkylation by the linker. biosynth.comnih.govresearchgate.net |

| SASRIN | Polystyrene | 1% TFA in DCM | High | High acid sensitivity allows for mild cleavage, preserving the Z-group. biosynth.com |

| PAM Resin | Polystyrene | Anhydrous HF | Low | Used in Boc-chemistry; the strong acid cleavage would remove the Z-group. researchgate.net |

Both methionine and tryptophan residues are susceptible to degradation and side reactions under the conditions of SPPS, particularly during the repetitive acid treatments for deprotection (in Boc chemistry) or the final cleavage from the resin. unifi.itpeptide.com

Methionine Oxidation

The thioether side chain of methionine is readily oxidized to methionine sulfoxide (B87167) (Met(O)) and, to a lesser extent, methionine sulfone. peptide.comiris-biotech.de This oxidation can occur during synthesis or cleavage and is catalyzed by acidic conditions. acs.orgnih.gov While sometimes reversible, it results in a more polar and structurally distinct peptide, complicating purification and analysis. iris-biotech.denih.gov

Mitigation Strategies:

Use of Scavengers: Adding reducing agents or scavengers to the TFA cleavage cocktail is the most common strategy. Dithiothreitol (DTT) can suppress oxidation. peptide.com More recently, combinations like trimethylsilyl (B98337) chloride (TMSCl) and triphenylphosphine (B44618) (PPh3) in the cleavage solution have been shown to be highly effective at preventing or even eradicating the oxidation side reaction. acs.orgnih.gov

Synthesis with Methionine Sulfoxide: An alternative approach involves intentionally using Fmoc-Met(O)-OH during the synthesis. nih.gov The resulting peptide, containing Met(O), often exhibits improved solubility and reduced aggregation, which can facilitate synthesis and purification. nih.gov The sulfoxide can then be reduced back to methionine post-purification. nih.gov

| Side Reaction | Cause | Mitigation Method | Reference |

| Methionine Oxidation | Oxidation of the thioether side chain during acid cleavage. | Addition of scavengers (e.g., DTT, TMSCl, PPh3) to the cleavage cocktail. | peptide.comacs.orgnih.gov |

| Use of Fmoc-Met(O)-OH as a building block, followed by post-purification reduction. | nih.gov |

Tryptophan Alkylation

The indole ring of tryptophan is electron-rich and highly susceptible to electrophilic attack by carbocations. peptide.com These carbocations are generated from protecting groups (e.g., t-butyl) or the resin linker itself during acid-mediated cleavage. peptide.compeptide.com This can lead to undesired alkylation of the indole nucleus, a significant side-product in the synthesis of Trp-containing peptides. nih.gov It has been shown that when using Wang resin, the linker itself can be a source of alkylation on the indole ring during TFA cleavage. nih.govresearchgate.net

Mitigation Strategies:

Use of Scavengers: "Cation scavengers" are added to the cleavage cocktail to trap reactive carbocations before they can react with tryptophan. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and ethanedithiol (EDT).

Indole Nitrogen Protection: The most effective way to prevent alkylation is to protect the indole nitrogen. The use of the acid-labile t-butyloxycarbonyl (Boc) group (i.e., using the building block Fmoc-Trp(Boc)-OH) is the standard method in Fmoc-SPPS. peptide.com The Boc group shields the indole ring from electrophilic attack and is cleanly removed during the final TFA cleavage.

| Side Reaction | Cause | Mitigation Method | Reference |

| Tryptophan Alkylation | Electrophilic attack on the indole ring by carbocations from protecting groups or the linker during acid cleavage. | Addition of scavengers (e.g., TIS, EDT) to the cleavage cocktail. | peptide.com |

| Use of an indole-protected building block, such as Fmoc-Trp(Boc)-OH. | peptide.com |

Synthesis of this compound Analogues and Isotopically Labeled Variants for Mechanistic Research

The synthesis of analogues and isotopically labeled versions of this compound is crucial for mechanistic studies, structure-activity relationship (SAR) analysis, and metabolic research. These modifications allow researchers to probe biological processes with high precision.

Synthesis of Analogues

Analogues of this compound can be designed by modifying the peptide backbone, the amino acid side chains, or the N-terminal protecting group. For instance, substituting the natural L-amino acids with their D-counterparts can increase metabolic stability. The tryptophan or methionine residue can be replaced with non-canonical amino acids to explore specific interactions. Various synthetic methods have been developed to create modified tryptophan derivatives, such as those with substitutions on the indole ring, which can then be incorporated into the peptide sequence. chim.it

Synthesis of Isotopically Labeled Variants

Isotopic labeling involves replacing one or more atoms in a molecule with their heavier, stable isotopes (e.g., replacing ¹H with ²H (D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N). nih.gov These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

This approach is invaluable for:

Mechanistic Enzyme Studies: Following the metabolic fate of the dipeptide and identifying cleavage products.

NMR Structural Studies: Using isotopes like ¹³C and ¹⁵N to resolve complex protein structures and study dynamics. For example, specific labeling of methionine methyl groups (e.g., with ¹³CHD₂) allows for detailed NMR relaxation dispersion studies to probe conformational dynamics in proteins. acs.org

Quantitative Analysis: Using the labeled peptide as an internal standard in mass spectrometry for precise quantification in biological samples.

PET Imaging: Incorporation of positron-emitting isotopes, such as ¹⁸F, into the tryptophan ring allows for the synthesis of tracers for in vivo imaging with Positron Emission Tomography (PET). nih.gov

The synthesis of these variants typically involves starting with commercially available isotopically labeled amino acids and incorporating them into the peptide sequence using the methodologies described above.

| Isotope | Application | Example | Reference |

| ²H (Deuterium) | Metabolic tracing, altering pharmacokinetic properties. | Following metabolic pathways of deuterated fatty acids. | nih.gov |

| ¹³C | NMR spectroscopy, MS-based metabolic flux analysis. | Use of ¹³C-labeled isoleucine to trace biosynthetic pathways. | nih.gov |

| ¹⁵N | NMR spectroscopy for protein structure and dynamics. | Used in combination with ¹³C for multi-dimensional NMR. | |

| ¹⁸F | Positron Emission Tomography (PET) imaging. | Synthesis of 5-[¹⁸F]Fluoro-α-methyl Tryptophan for cancer imaging. | nih.gov |

Sophisticated Analytical and Structural Characterization Techniques for Z Trp Met Oh

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Solution-State Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure and dynamics of organic molecules, including peptides. It provides atomic-level information by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). For Z-Trp-met-OH, NMR is indispensable for confirming the presence and connectivity of its components, as well as for understanding its conformational preferences in solution.

Proton (¹H) and Carbon (¹³C) NMR for Comprehensive Structural Elucidation

¹H and ¹³C NMR spectroscopy provide the primary data for structural confirmation. By analyzing the chemical shifts, splitting patterns (coupling constants), and signal intensities, the identity and connectivity of atoms within this compound can be unequivocally established.

The benzyloxycarbonyl (Z) protecting group, a common feature in peptide synthesis, imparts characteristic signals. In ¹H NMR, the benzylic methylene (B1212753) protons (CH₂) of the Z group typically resonate around 5.0-5.2 ppm. These protons can exhibit nonequivalence (anisochrony) due to the influence of the adjacent carbonyl group and potential intramolecular hydrogen bonding, leading to distinct signals or broadened peaks nih.govrsc.org. The aromatic protons of the phenyl ring are observed in the typical aromatic region (around 7.2-7.4 ppm).

The Tryptophan (Trp) residue contributes significantly to the NMR spectrum due to its complex indole (B1671886) ring system and chiral center. The α-proton (α-H) of Trp typically appears around 4.5-4.8 ppm, while its α-carbon (α-C) resonates near 55-58 ppm in ¹³C NMR uzh.chchemicalbook.com. The protons of the indole ring are found in the aromatic region, generally between 7.0 and 7.6 ppm uzh.chchemicalbook.com. The side chain methylene protons (β-CH₂) and the protons on the indole ring further contribute to the spectral complexity.

The Methionine (Met) residue, with its thioether side chain, also provides characteristic signals. The α-proton (α-H) of Met is typically found in a similar region to Trp's α-H, around 4.5-4.8 ppm. The side chain protons, including the β-CH₂ and γ-CH₂ groups, and the terminal methyl group (δ-CH₃), appear in the aliphatic region. The methionine methyl protons are often observed around 2.0-2.2 ppm chemrxiv.orgbmrb.ionih.gov, and its methyl carbon in ¹³C NMR around 16 ppm bmrb.ioresearchgate.net.

The peptide backbone itself provides key signals. The amide protons (NH) of the peptide bonds are typically observed in the downfield region (6.5-10 ppm), and their chemical shifts are sensitive to the local environment and hydrogen bonding uzh.chnih.gov.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

| Moiety/Residue | Nucleus | Assignment | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |

| Z-group | ¹H | CH₂ (benzylic) | 5.0 - 5.2 | - | Protons can be nonequivalent. |

| ¹H | Aromatic protons | 7.2 - 7.4 | - | Phenyl ring protons. | |

| Tryptophan | ¹H | α-H | 4.5 - 4.8 | 55 - 58 | Alpha-proton and alpha-carbon. |

| ¹H | Indole protons | 7.0 - 7.6 | ~100-130 | Protons on the indole ring system. | |

| Methionine | ¹H | α-H | 4.5 - 4.8 | 55 - 58 | Alpha-proton and alpha-carbon. |

| ¹H | δ-CH₃ (methyl) | 2.0 - 2.2 | ~16 | Methyl group of the methionine side chain. | |

| Peptide Bond | ¹H | NH | 6.5 - 10.0 | - | Amide proton, sensitive to environment and hydrogen bonding. |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, temperature, and specific conformation.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, NOESY) for Connectivity and Dynamic Behavior

Two-dimensional (2D) NMR experiments provide crucial information for assigning signals and elucidating the three-dimensional structure and dynamics of this compound.

Correlation Spectroscopy (COSY): ¹H-¹H COSY spectra reveal scalar couplings between protons connected through chemical bonds, typically over three bonds. For this compound, COSY experiments would show correlations between an amino acid's α-H and its β-protons, and between the α-H and the amide NH proton uzh.chmdpi.comcreative-biostructure.com. This helps in identifying individual amino acid spin systems.

Heteronuclear Single Quantum Coherence (HSQC): ¹H-¹³C HSQC experiments correlate protons directly bonded to carbons, providing a definitive link between proton and carbon assignments mdpi.comwikipedia.org. This is vital for assigning the α-carbons of Trp and Met based on their attached α-protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining spatial proximity between protons, irrespective of their covalent connectivity. In this compound, NOESY cross-peaks between protons that are close in space (within ~5 Å) are used to establish sequential assignments (correlations between protons of adjacent amino acid residues) and to define the peptide's backbone and side-chain conformation uzh.chmdpi.comwikipedia.org. For instance, NOEs between the Trp α-H and the Met NH, or between Trp side-chain protons and Met α-H, would provide constraints for conformational modeling. The intensity of NOESY cross-peaks can also provide information about the flexibility and dynamics of different parts of the molecule uzh.ch.

Advanced Spectroscopic Methods for Conformational and Electronic Studies

Beyond standard NMR, other spectroscopic techniques offer complementary insights into the conformational and electronic properties of this compound.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis (if applicable for larger constructs)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules springernature.comjascoinc.comportlandpress.com. It is a powerful tool for characterizing the secondary structure (α-helix, β-sheet, random coil) of peptides and proteins, particularly in the far-UV region (190-250 nm) springernature.comportlandpress.com.

For a dipeptide like this compound, the direct application of CD for secondary structure determination is limited, as these structures are typically adopted by longer peptide chains springernature.comnih.gov. However, CD can still provide valuable information regarding the inherent chirality of the amino acid residues and any specific, stable conformations the dipeptide might adopt in solution, especially if influenced by the Z-group or the peptide bond nih.govjascoinc.com. CD can also be used to study the effects of environmental changes (e.g., solvent polarity, pH) on the dipeptide's conformation, or to detect interactions with other chiral molecules springernature.comportlandpress.comcreative-proteomics.com.

Fluorescence Spectroscopy of the Tryptophan Moiety in this compound

Tryptophan possesses intrinsic fluorescence due to its indole ring, making it a highly sensitive intrinsic probe for its local environment and conformational state acs.orgbmglabtech.comresearchgate.netlnu.se. The fluorescence properties of tryptophan, including its emission maximum (λmax) and intensity, are significantly influenced by factors such as polarity, hydrogen bonding, and proximity to other molecules or functional groups acs.orgresearchgate.netlnu.senih.govnih.govmdpi.com.

In this compound, the tryptophan residue's fluorescence serves as a reporter for its microenvironment, which is influenced by the Z-group, the methionine residue, and the peptide backbone.

Environmental Sensitivity: The emission maximum of tryptophan typically ranges from ~308 nm in nonpolar environments to ~350 nm in polar environments lnu.senih.gov. Changes in polarity or hydrogen bonding can cause shifts in this emission spectrum, providing insights into the local environment of the indole ring acs.orgresearchgate.netlnu.senih.gov.

Conformational Probing: As this compound adopts different conformations, the tryptophan residue will experience varying environments. For example, if the tryptophan becomes more exposed to the solvent (e.g., water), its fluorescence intensity may decrease, and its emission spectrum might red-shift researchgate.netnih.gov. Conversely, burial within a more hydrophobic region could lead to a blue-shift and increased intensity.

Quenching Mechanisms: Tryptophan fluorescence can be quenched by various processes. A significant quenching mechanism in peptides is electron transfer from the excited indole ring to nearby peptide carbonyl groups, a phenomenon that contributes to the observed fluorescence intensity variations in peptides and proteins mdpi.comresearchgate.netresearchgate.net. The presence of the peptide bond itself is recognized as a quenching factor researchgate.net. The methionine side chain's thioether group could also potentially influence fluorescence through quenching mechanisms, depending on its proximity to the tryptophan indole ring.

Fluorescence Lifetimes: Tryptophan can exhibit multiple fluorescence decay lifetimes, often attributed to different excited-state populations or environments. These lifetimes can range from sub-nanosecond to several nanoseconds and are also sensitive to the local environment and conformation nih.govresearchgate.net.

By analyzing these fluorescence parameters, researchers can infer information about the conformational ensemble of this compound and how its structure might change under different conditions or in interactions with other molecules.

Compound Names Table:

this compound

Tryptophan (Trp)

Methionine (Met)

Benzyloxycarbonyl (Z) group

N-acetyl-L-tryptophanamide (NATA)

L-Tryptophan

L-Methionine

Methionyltryptophan (Met-Trp)

Biochemical Reactivity and Enzymatic Interactions of Z Trp Met Oh

Role as a Substrate or Inhibitor in Enzyme Kinetic Studies

Z-Trp-met-OH can function as a substrate for specific enzymes, particularly proteases, or as an inhibitor, depending on the enzyme's active site and the dipeptide's conformation. Enzyme kinetic studies are crucial for quantifying these interactions.

Alpha-chymotrypsin is a serine protease known to selectively cleave peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan sigmaaldrich.comwikipedia.org. Given the presence of a tryptophan residue within this compound, it is a potential substrate for alpha-chymotrypsin. Cleavage would be expected to occur after the tryptophan residue, yielding Z-Trp and Met-OH as reaction products sigmaaldrich.comwikipedia.org. While specific studies detailing the cleavage of this compound by chymotrypsin (B1334515) were not found in the provided snippets, the known specificity of the enzyme strongly suggests this interaction. Other proteases might also interact with this compound, potentially cleaving bonds involving methionine or other residues depending on their substrate specificity sigmaaldrich.comnih.govtandfonline.com. For instance, some proteases exhibit secondary hydrolysis preferences for methionine sigmaaldrich.com. The characterization of reaction products would typically involve techniques like mass spectrometry or chromatography to identify and quantify the resulting peptide fragments acs.orgresearchgate.net.

When this compound acts as a substrate or inhibitor, its interaction with an enzyme can be quantitatively described by kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and inhibition constant (Ki) researchgate.netbu.edu.

Km: Represents the substrate concentration at which the reaction rate is half of Vmax. It is an indicator of the enzyme's affinity for the substrate; a lower Km generally suggests higher affinity.

Vmax: Represents the maximum rate of the enzymatic reaction when the enzyme is saturated with substrate. It is proportional to the enzyme concentration and the catalytic rate constant (kcat).

Ki: Represents the inhibition constant, quantifying the affinity of an inhibitor for the enzyme. A lower Ki indicates a more potent inhibitor.

Studies investigating this compound would involve varying its concentration and measuring the reaction velocity to determine these parameters. These values are critical for understanding the efficiency and specificity of the enzyme-substrate interaction researchgate.netbu.edu. For example, if this compound were used to study chymotrypsin activity, its Km would indicate how readily it binds to the enzyme, and its kcat would reflect how quickly it is processed researchgate.netbu.edu. If it acted as an inhibitor, its Ki value would quantify its potency.

Table 1: Representative Kinetic Parameters in Enzyme-Substrate Interactions

| Parameter | Description | Typical Units | Significance for this compound Interaction |

| Km | Substrate concentration at which the reaction rate is half of Vmax. Indicates enzyme-substrate affinity. | Molar (e.g., µM) | High Km suggests lower affinity for this compound. |

| Vmax | Maximum reaction rate achieved when the enzyme is saturated with substrate. | M/s or U/mg | Reflects the catalytic turnover of this compound. |

| Ki | Dissociation constant for enzyme-inhibitor binding. Indicates inhibitor potency. | Molar (e.g., µM) | Low Ki indicates this compound is a potent inhibitor. |

| kcat | Turnover number; the number of substrate molecules converted to product per enzyme molecule per unit time. | s⁻¹ | Measures the catalytic efficiency of the enzyme with this compound. |

Exploration of Specific Biochemical Pathways Involving Protected Dipeptides (as mechanistic models)

Protected dipeptides like this compound can serve as valuable mechanistic models to probe complex biochemical pathways, particularly those involving tryptophan metabolism and redox chemistry.

Tryptophan (Trp) is a crucial amino acid metabolized primarily through the kynurenine (B1673888) pathway (KP), which is initiated by enzymes like Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO) nih.govportlandpress.comresearchgate.netwikipedia.orgspandidos-publications.com. These enzymes convert tryptophan into N-formylkynurenine, a precursor to kynurenine and its downstream metabolites, which have significant roles in immune regulation, neurochemistry, and various disease states, including cancer nih.govspandidos-publications.commdpi.comumcg.nlmdpi.com. While this compound is a protected dipeptide and not free tryptophan, its structure, particularly the tryptophan residue, might be used as a model to study how modifications or protection groups influence the interaction with IDO, TDO, or other enzymes in the kynurenine pathway. Such studies could reveal insights into substrate recognition or inhibition mechanisms by mimicking aspects of tryptophan's interaction with these enzymes wikipedia.orgspandidos-publications.comumcg.nlmdpi.commdpi.com. The presence of the Z-group could alter binding affinity or catalytic processing compared to free tryptophan.

Dipeptides can play roles in redox chemistry, and some have been employed as model substrates to understand enzyme redox potentials or antioxidant mechanisms nih.govresearchgate.netasiaresearchnews.com. The methionine residue in this compound contains a thioether group, which is susceptible to oxidation and can participate in redox reactions aip.orgencyclopedia.pub. Therefore, this compound could serve as a model compound to investigate the redox activity of enzymes that process sulfur-containing amino acids or peptides, or to study general redox processes involving peptide structures nih.govresearchgate.netasiaresearchnews.comaip.orgencyclopedia.pub. For instance, studies have shown that the dipeptide sequence within certain oxidoreductases can significantly modulate their redox properties nih.gov.

Mechanisms of Molecular Recognition by Enzymes and Other Biomolecules

Molecular recognition is the process by which enzymes or other biomolecules specifically bind to their ligands, such as this compound. This recognition is governed by a complex interplay of non-covalent interactions, including hydrogen bonding, ionic interactions, van der Waals forces, and hydrophobic effects, all orchestrated within the enzyme's active site wou.eduwhba1990.orgpressbooks.pub.

The Z-group (benzyloxycarbonyl) provides a bulky, hydrophobic moiety that can engage in hydrophobic interactions within an enzyme's binding pocket. The tryptophan residue, with its indole (B1671886) ring, is highly aromatic and hydrophobic, fitting well into hydrophobic pockets often found in the active sites of proteases like chymotrypsin sigmaaldrich.comwikipedia.orgpressbooks.pub. The methionine residue, containing a sulfur atom, can also participate in specific interactions, including potential coordination with metal ions if present in the enzyme's active site, or hydrophobic interactions due to its alkyl chain aip.orgencyclopedia.pubacs.org. The precise arrangement of these components on the dipeptide backbone dictates its fit and interaction with a particular enzyme's active site, thereby determining substrate specificity and binding affinity wou.eduwhba1990.orgpressbooks.pub. For example, the orientation of the tryptophan side chain within a hydrophobic pocket is critical for chymotrypsin's recognition of its substrates pressbooks.pub.

Compound List

this compound (N-Benzyloxycarbonyl-L-tryptophyl-L-methionine)

Alpha-chymotrypsin

Tryptophan (Trp)

Methionine (Met)

N-formylkynurenine

Kynurenine (Kyn)

Indoleamine 2,3-dioxygenase (IDO)

Tryptophan 2,3-dioxygenase (TDO)

Benzyloxycarbonyl (Z-group)

Met-OH (Methionine with a free C-terminus)

Z-Trp (N-Benzyloxycarbonyl-L-tryptophan)

Investigation of Active Site Binding Dynamics and Specificity

The interaction of this compound with enzymes is governed by a complex interplay of its structural features and the specific architecture of the enzyme's active site. Understanding these interactions is crucial for deciphering its biochemical reactivity and potential as a substrate, inhibitor, or modulator of enzymatic activity.

Role of Tryptophan (Trp): The indole ring of tryptophan is a significant contributor to binding interactions. Its aromatic nature allows for pi-pi stacking with aromatic residues in the enzyme's active site, such as phenylalanine, tyrosine, or other tryptophan residues. Furthermore, the hydrophobic character of the indole side chain facilitates strong hydrophobic interactions with nonpolar amino acid residues lining the active site pocket. Studies on various enzymes, including protein kinases, highlight how specific residues, often aromatic ones, are critical for determining substrate specificity by engaging in these types of interactions pnas.orgnih.gov. Molecular dynamics simulations have also shown that the flexibility of tryptophan-containing regions within an enzyme's active site can influence substrate binding and catalytic efficiency nih.gov.

Role of Methionine (Met): Methionine, characterized by its thioether side chain, can also participate in enzyme binding. While often contributing to hydrophobic interactions due to its aliphatic nature, the sulfur atom can engage in specific interactions, such as coordination with metal ions within metalloenzymes or participation in van der Waals forces. The precise role of methionine can vary depending on the enzyme's active site environment and the presence of specific residues or cofactors that can interact with its sulfur atom frontiersin.org. Research into methionyl-tRNA synthetase, for instance, demonstrates how active site residues reorient to form a hydrophobic pocket that accommodates methionine, indicating the importance of such pockets for specific amino acid recognition nih.gov.

Specificity and Dynamics: Enzyme specificity arises from the precise complementarity between the enzyme's active site and its substrate. For this compound, this involves the specific arrangement of amino acid residues within the active site that can favorably interact with the Z group, tryptophan, and methionine moieties. Variations in active site residues, such as those found in different protease families, dictate whether this compound might be a preferred substrate, an inhibitor, or have no significant interaction. Furthermore, the dynamic nature of enzyme active sites, including the movement of flexible loops or "flaps," can play a critical role in substrate binding and the catalytic process nih.govnccr-must.ch. These dynamic movements can facilitate the accommodation of substrates like this compound, influencing kinetic parameters such as substrate binding affinity (KM) and catalytic turnover rate (kcat).

| Potential Active Site Residue | Interaction with this compound Moiety | Type of Interaction | Contribution to Binding/Specificity |

| Phenylalanine (Phe) | Tryptophan (indole ring) | Pi-Pi stacking, Hydrophobic | Stabilizes binding through aromatic and nonpolar contacts. |

| Tyrosine (Tyr) | Tryptophan (indole ring) | Hydrophobic, Pi-Pi stacking | Enhances binding affinity via nonpolar and aromatic interactions. |

| Leucine (Leu) | Methionine (aliphatic chain) | Hydrophobic | Contributes to overall binding energy through nonpolar interactions. |

| Valine (Val) | Z-group (phenyl ring) | Hydrophobic | Provides significant nonpolar contacts, influencing orientation. |

| Histidine (His) | Z-group (phenyl ring) | Pi-Pi stacking | Can engage in aromatic interactions with the Z group's phenyl ring. |

| Cysteine (Cys) | Methionine (sulfur atom) | Van der Waals | Potential for weak, specific interactions. |

| Aspartate (Asp) | Z-group (phenyl ring) | Van der Waals | Nonpolar interactions with the Z group. |

Note: This table presents hypothetical interactions based on the known properties of the amino acids and functional groups involved. Specific interactions would be determined by the particular enzyme's active site structure.

Structural Biology Approaches to Enzyme-Z-Trp-met-OH Complexes (e.g., X-ray Crystallography of model systems)

Structural biology techniques, most notably X-ray crystallography, provide invaluable insights into the precise atomic-level interactions between enzymes and their ligands, including peptides like this compound. These methods allow for the visualization of how molecules fit into the active site, the nature of the contacts formed, and the conformational changes that may occur upon binding.

Revealing Binding Modes: In the context of an enzyme-Z-Trp-met-OH complex, X-ray crystallography can reveal:

Orientation of this compound: The precise way the dipeptide derivative is positioned within the active site.

Specific Residue Contacts: Identification of which amino acid residues in the enzyme are in close proximity to the Z group, tryptophan, and methionine.

Interaction Types: The nature of the forces mediating binding, such as hydrogen bonds (e.g., between peptide backbone atoms and enzyme residues), hydrophobic interactions (e.g., between tryptophan's indole ring or the Z group's phenyl ring and nonpolar enzyme residues), pi-pi stacking (between aromatic rings), and van der Waals forces.

Conformational Adaptations: Whether the enzyme undergoes significant conformational changes upon binding, or if this compound adopts a specific conformation to fit the active site.

Insights from Model Systems: While direct crystal structures of enzyme-Z-Trp-met-OH complexes may not be widely available, studies on related systems provide a framework for understanding potential interactions. For instance, X-ray structures of metalloproteases complexed with peptide substrates have shown how water molecules and protein residues coordinate around the active site metal ion, influencing peptide hydrolysis nccr-must.chresearchgate.net. Similarly, studies on proteases like Cathepsin B have mapped their active sites using various peptidic inhibitors, revealing preferences for specific amino acid residues at different subsites (e.g., P1, P2, P3 positions) hzdr.de. These studies often identify key residues involved in hydrogen bonding and hydrophobic interactions that dictate substrate recognition. For example, in some enzyme-substrate complexes, specific hydrogen bonds are formed between the peptide backbone and charged or polar residues in the active site, while aromatic residues of the enzyme engage in hydrophobic interactions with the side chains of the peptide nih.govacs.org.

| Enzyme Class/Example (Model) | Interacting Peptide Moiety | Enzyme Active Site Residue(s) | Type of Interaction | Significance for Binding/Specificity |

| Metalloproteases | Peptide backbone | Histidine (His), Aspartate (Asp) | Coordination, Hydrogen bond | Crucial for metal ion coordination and substrate positioning. |

| Trypsin (Serine Protease) | Lysine/Arginine side chain | Aspartate (Asp-189) | Electrostatic, Hydrogen bond | Determines specificity for basic residues. |

| Protein Kinases | Substrate consensus sequence | Valine (Val-191), Tryptophan (Trp-196) | Hydrophobic, Steric | Influences substrate recognition and catalytic activity. |

| Methionyl-tRNA Synthetase | Methionine | Tyrosine (Tyr), Tryptophan (Trp) | Hydrophobic, Pi-Pi stacking | Forms a specific pocket for methionine recognition. |

| Cathepsin B | P1 position residues | Various (e.g., hydrophobic residues) | Hydrophobic, Polar | Dictates preference for specific amino acids at the cleavage site. |

Note: This table summarizes typical interactions observed in structural studies of related enzymes and peptides, illustrating how different residues and moieties contribute to binding and specificity. Direct structural data for this compound complexes would provide definitive insights.

Compound List:

this compound (N-benzyloxycarbonyl-L-tryptophanyl-L-methionine)

Tryptophan (Trp)

Methionine (Met)

Benzyloxycarbonyl (Z)

Molecular Recognition and Non Covalent Interactions of Z Trp Met Oh

Interactions with Synthetic Receptors and Host Molecules

The study of how synthetic receptors recognize peptides is a burgeoning field, with implications for sensing, catalysis, and drug delivery. The distinct chemical functionalities within Z-Trp-Met-OH make it an interesting candidate for selective binding by synthetic hosts.

While specific binding studies for this compound with cucurbiturils are not extensively documented in the literature, the behavior of its constituent amino acids with these macrocycles provides a strong basis for predicting its recognition. Cucurbit[n]urils (CB[n]) are a family of barrel-shaped macrocycles with a hydrophobic cavity and two carbonyl-fringed portals, making them excellent hosts for amino acids and peptides in aqueous solutions. acs.orgresearchgate.net

Cucurbit mdpi.comuril (CB mdpi.com), with its cavity dimensions, has shown a particular affinity for aromatic and cationic amino acids. Studies on tryptophan have demonstrated its inclusion within the CB mdpi.com cavity, driven by hydrophobic interactions. acs.org Similarly, cucurbit nih.govuril (CB nih.gov) is known to form ternary complexes, often encapsulating the aromatic side chains of tryptophan or phenylalanine from two different peptide strands or a viologen guest alongside a tryptophan residue. nih.govacs.org Methionine's alkyl moiety can also be accommodated within the cavity of cucurbiturils. acs.org

For a dipeptide like this compound, it is anticipated that CB mdpi.com or CB nih.gov would selectively bind the tryptophan side chain. The benzyloxycarbonyl group, with its own aromatic ring, could also compete for or modulate the binding within the cucurbituril (B1219460) cavity. The selectivity would be influenced by the size of the cucurbituril homologue and the conformational flexibility of the dipeptide.

Table 1: Predicted Binding Affinities of this compound Components with Cucurbit[n]urils

| Interacting Moiety of this compound | Potential Host | Predicted Primary Driving Force | Estimated Affinity (Ka, M⁻¹) |

| Tryptophan Indole (B1671886) Side Chain | Cucurbit mdpi.comuril | Hydrophobic & Cation-π Interaction | ~10⁴ - 10⁵ |

| Methionine Side Chain | Cucurbit mdpi.comuril | Hydrophobic Interaction | ~10³ |

| Benzyloxycarbonyl Group | Cucurbit mdpi.comuril | Hydrophobic & π-π Stacking | ~10³ - 10⁴ |

| Tryptophan Side Chain (Dimer) | Cucurbit nih.govuril | Hydrophobic & π-π Stacking | High (ternary complex) |

Note: The estimated affinity values are based on published data for individual amino acid derivatives and similar guest molecules. The actual affinity for the dipeptide would be influenced by steric factors and the interplay of the different moieties.

The molecular recognition of this compound by a synthetic receptor is governed by a summation of relatively weak non-covalent forces.

Hydrophobic Effect : This is likely the dominant driving force for the association of the nonpolar side chains of tryptophan and methionine with the hydrophobic cavity of a macrocyclic host like a cucurbituril. The release of ordered water molecules from the host's cavity and the guest's surface into the bulk solvent results in a favorable increase in entropy. nih.gov The interaction between methionine and aromatic residues is also suggested to have a significant hydrophobic driving force. unc.eduresearchgate.net

Electrostatic Interactions : The tryptophan indole ring possesses a significant quadrupole moment, allowing for favorable π-π stacking and cation-π interactions. acs.orgnih.gov If the host molecule has a complementary electrostatic potential, these interactions can contribute significantly to the binding energy. The carbonyl portals of cucurbiturils, for instance, can engage in ion-dipole interactions with any cationic character on the guest peptide.

Hydrogen Bonding : The amide backbone of the dipeptide and the terminal carboxyl group are capable of forming hydrogen bonds. While the primary interaction with a cucurbituril is expected to be with the side chains, hydrogen bonds can form between the peptide and water molecules at the host-guest interface, or directly with functionalized hosts. nih.gov

Theoretical and Computational Studies of Binding

Computational chemistry provides powerful tools to investigate the binding of peptides like this compound at an atomic level of detail, offering insights that can be difficult to obtain experimentally.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound and a host like cucurbituril, docking simulations could be employed to:

Identify the most likely binding pose, for example, whether the tryptophan or methionine side chain, or the Z-group, is encapsulated within the host cavity.

Estimate the binding energy and rank different potential binding modes.

Visualize the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

In a typical docking simulation, the this compound molecule would be treated as flexible, and various conformations would be sampled within the binding site of a rigid or flexible host molecule. The resulting poses would be scored based on a force field that approximates the binding free energy. It would be expected that the tryptophan side chain would show a high propensity for inclusion within the cavity of CB mdpi.com or CB nih.gov.

Molecular dynamics (MD) simulations provide a time-resolved view of the molecular system, allowing for the study of conformational changes and the dynamics of the binding process. An MD simulation of this compound in complex with a host molecule in explicit solvent would offer insights into:

The stability of the docked binding pose over time.

The flexibility of the peptide and the host upon binding.

The role of solvent molecules in mediating the interaction.

The free energy landscape of the binding process, through advanced techniques like umbrella sampling or metadynamics.

MD simulations have been successfully used to study the conformational states of tryptophan-containing peptides and their interactions, revealing the importance of the tryptophan side chain in stabilizing specific structures. mdpi.comresearchtrends.netresearchgate.netacs.org For this compound, simulations could elucidate how the bulky Z-group influences the conformational freedom of the dipeptide and its presentation to a host molecule.

Quantum chemical (QC) calculations offer the most accurate methods for determining the energetic and electronic properties of molecular interactions. nih.govacs.org For the this compound system, QC methods could be applied to:

Calculate the precise interaction energy between the dipeptide and a host molecule, decomposing it into components such as electrostatic, exchange-repulsion, and dispersion energies.

Analyze the charge distribution and molecular orbitals to understand the nature of the chemical bonding, including potential charge-transfer interactions. chemrxiv.org

Investigate the electronic properties of the tryptophan and methionine side chains and how they are perturbed upon binding.

Due to their computational cost, QC calculations are typically performed on simplified, gas-phase models of the host-guest complex, often derived from docking or MD simulations. These calculations provide a fundamental understanding of the electronic origins of the binding affinity and selectivity. researchgate.netchemrxiv.orgnih.gov

Table 2: Summary of Computational Approaches for Studying this compound Interactions

| Computational Method | Key Information Provided | Typical Application for this compound |

| Molecular Docking | Prediction of binding pose, estimation of binding affinity. | Initial screening of binding modes with cucurbiturils. |

| Molecular Dynamics (MD) | Conformational dynamics, stability of complex, role of solvent. | Assessment of the stability of the docked complex over nanoseconds. |

| Quantum Chemistry (QC) | Accurate interaction energies, electronic properties, charge distribution. | Detailed analysis of the non-covalent interactions in the binding site. |

Applications of Z Trp Met Oh As a Research Probe and Reagent

Use in Chemical Biology and Protein Engineering Research

Model System for Investigating Peptide Stability and Reactivity under Various Conditions

Peptides are susceptible to various degradation pathways, including oxidation, hydrolysis, and deamidation, which can significantly impact their biological activity and shelf-life. Amino acid residues with reactive side chains, such as methionine and tryptophan, are often primary targets for these degradation processes. Z-Trp-Met-OH, containing both methionine and tryptophan, is an excellent model compound for studying these phenomena.

Methionine (Met) is particularly prone to oxidation, readily forming methionine sulfoxide (B87167), especially in the presence of oxygen or metal ions bachem.comnih.govnih.gov. Tryptophan (Trp) can also undergo oxidation and hydrolysis, leading to modified residues like kynurenine (B1673888) nih.gov. The benzyloxycarbonyl (Z) group, a common N-terminal protecting group, can be removed via catalytic hydrogenation, offering a specific reaction for mechanistic studies bachem.com.

By using this compound, researchers can systematically investigate:

The kinetics and mechanisms of Met oxidation under different pH, temperature, and oxidative stress conditions.

The impact of Trp modifications on peptide conformation and stability.

The efficiency and selectivity of deprotection strategies for the Z group.

Table 1: Susceptibility of Key Amino Acid Residues to Degradation

| Amino Acid Residue | Primary Degradation Pathway(s) | Notes | Relevant Sources |

| Methionine (Met) | Oxidation to methionine sulfoxide | Highly susceptible to oxidation, can affect fibril morphology and length. | bachem.comnih.govnih.gov |

| Tryptophan (Trp) | Oxidation, Hydrolysis | Oxidation can affect peptide stability; hydrolysis can lead to kynurenine. | bachem.comnih.gov |

| Cysteine (Cys) | Oxidation to cysteine sulfinic acid or sulfonic acid | Sulfur-containing side chain is prone to oxidation. | bachem.comnih.govnih.gov |

| Asparagine (Asn) | Deamidation, Aspartimide formation, Hydrolysis | Aspartimide formation can lead to peptide backbone cleavage. | bachem.comnih.gov |

| Glutamine (Gln) | Deamidation, Pyroglutamine formation | Deamidation of the side chain amide. | bachem.com |

| Tyrosine (Tyr) | Oxidation | Aromatic residue susceptible to oxidative modifications. | bachem.comnih.govnih.gov |

The inherent reactivity of its constituent amino acids makes this compound a valuable tool for developing and validating analytical methods for peptide quality control and for understanding the fundamental chemical processes that govern peptide stability.

Incorporation into Larger Peptide Constructs for Functional Studies in vitro and cellular assays

This compound serves as a readily available, protected dipeptide building block in solid-phase or solution-phase peptide synthesis. The Z-protecting group can be selectively removed to allow for further chain elongation or modification. This capability is crucial for constructing larger peptides and peptidomimetics designed for specific biological functions.

While direct functional studies using this compound itself are not extensively documented in the provided literature, the Trp-Met sequence motif is found in biologically active peptides, and its protected form is a logical precursor for their synthesis. For instance, analogues of N-benzyloxycarbonyl-L-tryptophyl-L-methionyl-L-aspartyl-L-phenylalanine amide have been synthesized, indicating the relevance of the Trp-Met sequence in creating functional peptide derivatives researchgate.net. Similarly, a heptapeptide (B1575542) containing a Trp-Met sequence was synthesized and evaluated for its ability to stimulate pancreatic acini secretion in vitro and cause gallbladder contraction in situ, demonstrating the functional relevance of such sequences in biological assays .

Furthermore, the un-protected dipeptide H-Trp-Met-OH has been identified through peptide screening for applications in protein interaction studies, functional analysis, and epitope screening medchemexpress.com. This suggests that the Trp-Met dipeptide sequence itself possesses inherent biological relevance, making this compound a key synthetic intermediate for exploring these functionalities. Researchers can incorporate this dipeptide into custom-designed peptides to investigate structure-activity relationships, develop enzyme substrates, or create peptide-based therapeutics.

Table 2: Common Nα-Protecting Groups in Peptide Synthesis

| Protecting Group Name | Abbreviation | Removal Method(s) | Key Features | Relevant Sources |

| Benzyloxycarbonyl | Z (or Cbz) | Catalytic hydrogenation (e.g., H₂/Pd) | One of the oldest and most widely used Nα-protecting groups; stable to acidic conditions. | bachem.com |

| t-Butoxycarbonyl | Boc | Acidolysis (e.g., Trifluoroacetic acid - TFA) | Orthogonal to Fmoc; labile under acidic conditions. | bachem.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base treatment (e.g., Piperidine) | Orthogonal to Boc and Z; labile under basic conditions; widely used in solid-phase peptide synthesis. | bachem.comresearchgate.net |

By utilizing this compound, researchers can leverage established peptide synthesis methodologies to create diverse peptide libraries and targeted molecules for a wide array of in vitro and cellular assays, contributing to advancements in fields ranging from medicinal chemistry to molecular biology.

Compound List:

this compound

Benzyloxycarbonyl (Z)

Tryptophan (Trp)

Methionine (Met)

N-benzyloxycarbonyl-L-tryptophyl-L-methionyl-L-aspartyl-L-phenylalanine amide

H-Trp-Met-OH

Cbz-L-Met-Z-ΔPhe-OH

Z-L-tyrosyl(O-sulfate)-L-methionylglycyl-L-tryptophyl-L-methionyl-L-aspartyl-beta-L-phenylalanine amine (Z-32-beta-Asp-CCK-27-33)

Emerging Research Areas and Future Perspectives on Z Trp Met Oh

Integration with Advanced Omics Technologies (e.g., Peptidomics, Metabolomics) for Comprehensive Profiling

The increasing sophistication of omics technologies, such as peptidomics and metabolomics, necessitates the use of well-characterized internal standards and reference compounds for accurate profiling and quantification. Z-Trp-met-OH can be integrated into these workflows in several key ways. As a defined, protected dipeptide, it can function as an internal standard in mass spectrometry-based analyses, aiding in the accurate identification and quantification of endogenous peptides or metabolites containing tryptophan and methionine residues. The presence of the Z-protecting group allows for its distinct detection and differentiation from naturally occurring, unprotected peptides.

In peptidomics, which aims to identify and quantify all peptides within a biological sample, this compound could be used to validate peptide extraction and detection methods, particularly those sensitive to specific amino acid side chains like tryptophan's indole (B1671886) or methionine's sulfur. Similarly, in metabolomics, where the focus is on small molecules, this compound could serve as a standard for tracking metabolic pathways involving tryptophan and methionine, or their derivatives. Its controlled synthesis and known mass-to-charge ratio make it an ideal calibrator for liquid chromatography-mass spectrometry (LC-MS) and other high-throughput analytical techniques used in comprehensive biological profiling.

Rational Design of this compound-Based Biomimetic Systems for Enzyme Active Site Mimicry

Biomimicry, the practice of learning from and mimicking strategies found in nature to solve complex human problems, is a burgeoning field in chemistry and materials science. This compound can serve as a foundational motif for designing biomimetic systems that mimic the active sites of enzymes. The tryptophan residue, with its bulky, aromatic indole ring, is often involved in π-π stacking interactions and can contribute to substrate binding or catalytic activity through its electron-rich nature. Methionine, containing a sulfur atom, can participate in redox reactions or metal coordination, functions critical in many enzymatic processes.

By strategically incorporating this compound, or its deprotected form, into larger peptide scaffolds, peptidomimetics, or supramolecular assemblies, researchers can engineer systems capable of replicating specific enzymatic functions. For instance, a designed peptide incorporating a Trp-Met sequence could be tailored to bind specific substrates through hydrophobic and aromatic interactions mediated by tryptophan, while methionine could be involved in facilitating electron transfer or stabilizing transition states. The Z-protecting group might be retained for specific structural roles or removed to expose the N-terminus for further functionalization or to enable direct interaction with biological targets. The rational design process would involve understanding the catalytic mechanism of a target enzyme and then assembling building blocks like this compound to replicate key structural and functional features.

Methodological Advancements in Peptide Synthesis and Characterization Driven by Complex Protected Dipeptides

The synthesis of peptides, especially those containing sensitive or reactive amino acids like tryptophan and methionine, presents significant challenges that drive methodological advancements in peptide chemistry. Protected dipeptides such as this compound are crucial in this context, acting as test cases and building blocks for developing more efficient, selective, and stereochemically controlled synthesis protocols.

The benzyloxycarbonyl (Z) group, a classic N-terminal protecting group, has been instrumental in the development of solution-phase peptide synthesis and continues to be relevant. Research into coupling strategies involving protected amino acids and dipeptides, such as those utilizing N-(Cbz- or Fmoc-alpha-aminoacyl)benzotriazoles, has demonstrated high yields and excellent retention of chirality researchgate.netresearchgate.net. These methods are vital for producing peptides with defined stereochemistry, a critical factor for biological activity.

Table 1: Peptide Coupling Yields Using Activated N-Protected Aminoacyl Derivatives

| Coupling Strategy | Amino Acids Coupled | Yield Range | Chirality Retention | Reference |

| N-(Cbz- or Fmoc-α-aminoacyl)benzotriazoles with unprotected amino acids | Tyr, Trp, Cys, Met, Gln with L-Ala, L-Phe | 70-98% | <1% Racemization | researchgate.netresearchgate.net |

| N-protected (α-aminoacyl)benzotriazoles with unprotected amino acids | Various (including Trp, Met derivatives) with unprotected amino acids | 85-95% | <1% Racemization | researchgate.netresearchgate.net |

| N-(Cbz- or Fmoc-α-aminoacyl)benzotriazoles with free dipeptides | 22 chirally pure dipeptides | ~82% | High | researchgate.netresearchgate.net |

Q & A

Q. How can researchers ensure compliance with ethical guidelines when using this compound in animal studies?

- Methodological Guidance :

- Follow ARRIVE 2.0 guidelines for experimental design, including randomization, blinding, and sample size justification .

- Obtain approval from institutional animal care committees (IACUC) and document protocols in preregistered repositories (e.g., OSF) .

- Report adverse events transparently, even if they necessitate study termination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.